
cis-Ranitidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Ranitidine: is a histamine H2 receptor antagonist that is widely used to decrease stomach acid production. It is commonly used in the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger–Ellison syndrome . The compound works by blocking histamine, thus decreasing the amount of acid released by the cells in the stomach .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Ranitidine involves several steps. One of the key steps is the reaction of 5-(dimethylamino)methylfurfurylthioethylamine with l-methylthio-l-(N-methylamino)-2-nitroethylene . This reaction is typically carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of bis(dimethylamino)methane and cysteamine . The process is optimized to increase the yield of the intermediate compounds, which are then converted to this compound through further chemical reactions .
Análisis De Reacciones Químicas
Types of Reactions: cis-Ranitidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include bis(dimethylamino)methane, cysteamine, and l-methylthio-l-(N-methylamino)-2-nitroethylene . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products: The major products formed from these reactions include various intermediates that are further processed to produce this compound .
Aplicaciones Científicas De Investigación
Gastrointestinal Disorders
Cis-Ranitidine is widely utilized in the management of:
- Peptic Ulcer Disease : It aids in healing ulcers by reducing acid secretion.
- Gastroesophageal Reflux Disease : It alleviates symptoms by decreasing gastric acidity.
- Zollinger-Ellison Syndrome : It helps control excessive gastric acid production associated with this rare condition.
Cancer Research
Recent studies have investigated the potential links between this compound use and cancer risk:
- A multinational cohort study involving over 1 million participants found no significant association between this compound use and increased cancer risk compared to other histamine-2 receptor antagonists .
- Another study specifically examined bladder and kidney cancer risks among users of this compound and found no substantial increase in occurrences .
Pharmacological Research
This compound serves as a model compound in pharmacological studies aimed at understanding the mechanisms of histamine H2 receptor antagonism. Its biochemical properties are crucial for exploring new therapeutic agents targeting similar pathways.
Case Studies
Several notable studies highlight the applications and implications of this compound:
- Cancer Risk Assessment : A cohort study published in JAMA Network Open analyzed cancer incidence among ranitidine users across multiple countries. The findings indicated that while there was a concern regarding contamination with N-nitrosodimethylamine (a potential carcinogen), no significant increase in overall cancer risk was observed among users compared to non-users of other H2 antagonists .
- Gastrointestinal Cancer Analysis : A study assessing the association between ranitidine exposure and gastrointestinal cancers reported lower adjusted odds ratios for GI cancers among users compared to non-users across various prescription durations .
Mecanismo De Acción
The mechanism of action of cis-Ranitidine involves the competitive inhibition of histamine at H2 receptors of the gastric parietal cells . This inhibition leads to a decrease in gastric acid secretion, gastric volume, and hydrogen ion concentration . The compound does not affect pepsin secretion, pentagastrin-stimulated intrinsic factor secretion, or serum gastrin .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to cis-Ranitidine include cimetidine, famotidine, lafutidine, nizatidine, and roxatidine .
Comparison: this compound has a far-improved tolerability profile compared to cimetidine, with fewer adverse drug reactions and longer-lasting action . It also has 10 times the activity of cimetidine . Unlike cimetidine, this compound has a lower affinity for CYP450, resulting in fewer side effects . Famotidine and nizatidine, on the other hand, have no significant CYP450 interactions .
Conclusion
This compound is a valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique mechanism of action and improved tolerability profile make it a preferred choice for treating various gastric acid-related conditions.
Actividad Biológica
Introduction
Cis-Ranitidine, a derivative of ranitidine, is primarily known for its role as a histamine H2-receptor antagonist. This compound is utilized in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers by inhibiting gastric acid secretion. Recent studies have explored its biological activity beyond acid suppression, including potential implications for cancer risk and other physiological effects.
This compound functions by selectively blocking H2 receptors in the gastric parietal cells, leading to decreased secretion of gastric acid. This mechanism is crucial for managing acid-related disorders. The compound also exhibits various pharmacological activities, including anti-inflammatory and potential immunomodulatory effects, which are under investigation.
1. Cancer Risk Assessment
Recent research has focused on the association between ranitidine use and cancer risk, particularly concerning gastrointestinal cancers. A significant study analyzed data from multiple cohorts and found that while some analyses suggested a slight increase in cancer risk among ranitidine users compared to other H2-receptor antagonists, the overall hazard ratios indicated no significant increase in risk.
- Table 1: Cancer Risk Associated with Ranitidine Use
2. Gastrointestinal Effects
This compound's impact on gastrointestinal health has been a subject of interest due to its acid-suppressing properties.
- A study indicated that ranitidine usage correlated with a reduced incidence of gastrointestinal cancers in certain populations, suggesting a protective effect against conditions like esophageal and gastric cancers when used appropriately .
3. Case Studies
Several case studies have highlighted the effects of this compound in specific patient populations:
- Case Study: Necrotizing Enterocolitis in Preterm Infants
4. Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use.
- Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~50% |
Peak Plasma Concentration (Cmax) | Varies with dosage |
Half-life (t1/2) | Approximately 2-3 hours |
Metabolism | Hepatic via cytochrome P450 enzymes |
This compound may interact with other medications, influencing their efficacy and safety profiles, particularly concerning drugs metabolized by similar pathways.
Q & A
Basic Research Questions
Q. How can researchers accurately determine the stereochemical configuration of cis-Ranitidine using spectroscopic methods?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to analyze coupling constants and nuclear Overhauser effect (NOE) correlations, which differentiate cis/trans configurations. X-ray crystallography provides definitive confirmation by resolving spatial arrangements. Ensure purity via HPLC (C18 column, phosphate buffer:acetonitrile 70:30) and validate against reference standards .
Q. What chromatographic techniques are validated for quantifying this compound in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 313 nm, using a C18 column and mobile phase (phosphate buffer:acetonitrile, 70:30). Validate parameters: limit of detection (LOD: ~0.1 µg/mL), limit of quantification (LOQ: ~0.3 µg/mL), linearity (R² > 0.99), and recovery rates (85–115%). For complex samples, employ mass spectrometry (LC-MS) to enhance specificity .
Q. What protocols ensure the reproducible synthesis of this compound in laboratory settings?
- Methodological Answer : Follow stepwise procedures: (1) Condensation of 1,4-diaminobutane with nitroethene derivatives under acidic conditions; (2) Stereochemical control via low-temperature crystallization. Document reaction parameters (pH, temperature, solvent polarity) and characterize intermediates using FTIR and melting point analysis. Purity must exceed 95% (validated by HPLC) .
Q. How can researchers identify degradation products of this compound under varying pH conditions?
- Methodological Answer : Expose the compound to buffered solutions (pH 1–10) at 37°C for 24–72 hours. Analyze degradation pathways using LC-MS/MS with electrospray ionization (ESI). Compare fragmentation patterns with libraries (e.g., NIST). Quantify stability via Arrhenius kinetics modeling .
Advanced Research Questions
Q. How can conflicting data on the thermal degradation pathways of this compound be resolved?
- Methodological Answer : Combine differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to map thermal behavior. Use density functional theory (DFT) to model degradation intermediates. Cross-validate with controlled pyrolysis-GC/MS experiments to isolate and identify volatile byproducts .
Q. What statistical approaches reconcile discrepancies in pharmacokinetic studies of this compound across species?
- Methodological Answer : Apply mixed-effects modeling to account for interspecies variability (e.g., hepatic clearance rates in rats vs. humans). Use bootstrap resampling to assess confidence intervals. Meta-analytical frameworks (PRISMA guidelines) can aggregate data from preclinical studies, adjusting for covariates like body surface area and metabolic enzymes .
Q. What strategies achieve high enantiomeric excess (>98%) in this compound synthesis while minimizing racemization?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Ru-complexes) under inert atmospheres to prevent oxidation. Optimize reaction conditions via design of experiments (DoE), varying temperature (−10°C to 25°C), solvent (THF vs. DCM), and catalyst loading (1–5 mol%). Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H column) .
Q. How do solvent polarity and counterion selection influence the crystallization kinetics of this compound?
- Methodological Answer : Screen solvents (ethanol, acetonitrile, water) and counterions (HCl, sodium salts) using high-throughput crystallography. Analyze nucleation rates via turbidimetry and crystal morphology with scanning electron microscopy (SEM). Model solubility parameters using Hansen solubility spheres .
Q. What computational models predict the binding affinity of this compound to mutant H2 receptors observed in clinical resistance cases?
- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) with mutant receptor structures (e.g., Thr125Ala). Calculate binding free energies (MM-PBSA/GBSA) and validate via surface plasmon resonance (SPR) assays. Compare with wild-type docking results (AutoDock Vina) .
Q. How can researchers systematically address contradictory bioavailability data in this compound formulations?
- Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) studies using USP dissolution apparatus (Type II, 50 rpm, 37°C). Compare dissolution profiles (f2 similarity factor) with pharmacokinetic data from crossover trials. Apply multivariate analysis (PCA) to identify formulation variables (excipient ratios, particle size) impacting absorption .
Q. Key Methodological Considerations
- Data Contradiction Analysis : Use sensitivity analysis to identify outliers and systematic reviews (PRISMA guidelines) to harmonize datasets. Replicate experiments under standardized conditions (e.g., ISO/IEC 17025) .
- Literature Review : Search CAS Registry Number 66357-35-5 in SciFinder-n or Reaxys for synthesis pathways and spectral data. Filter for peer-reviewed studies post-2010 to prioritize recent methodologies .
- Ethical Reporting : Disclose all synthetic modifications and analytical parameters (e.g., injection volume, detector settings) to ensure reproducibility .
Propiedades
Número CAS |
667463-27-6 |
---|---|
Fórmula molecular |
C₁₃H₂₂N₄O₃S |
Peso molecular |
314.4 |
Sinónimos |
cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride; cis-AH 19065; cis-Azantac; cis-Melfax; cis-Raniben; cis-Ranidil; cis-Raniplex; cis-Zantac; cis-Zintac |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.